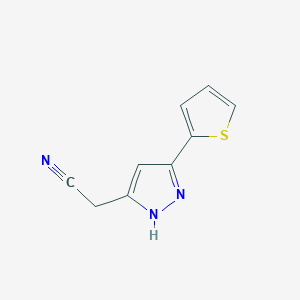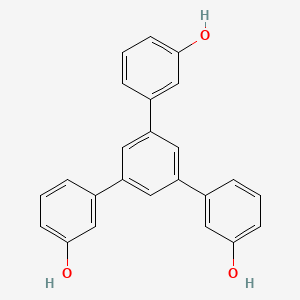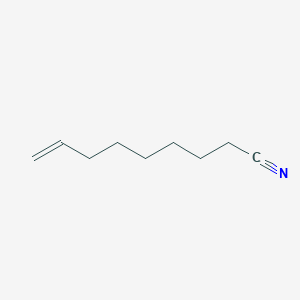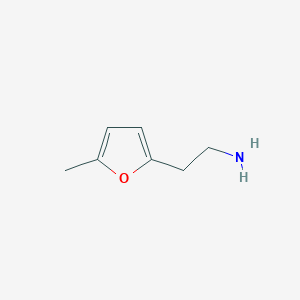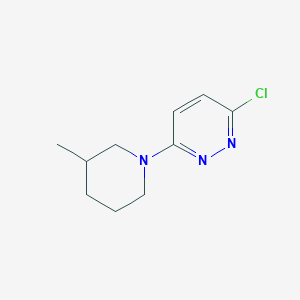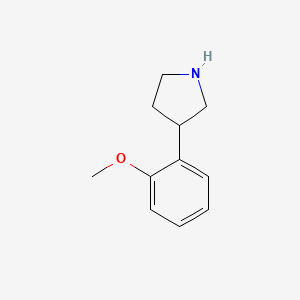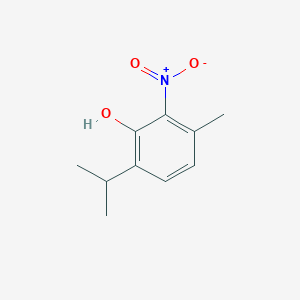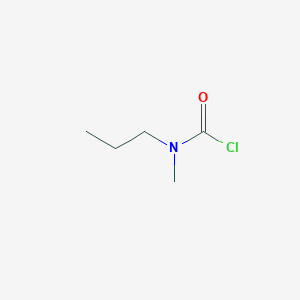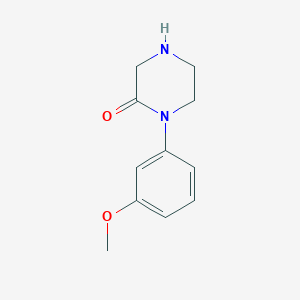
1-(3-甲氧基苯基)哌嗪-2-酮
描述
“1-(3-Methoxyphenyl)piperazin-2-one” is a chemical compound that falls under the category of piperazines . It is used for research and development purposes .
Synthesis Analysis
There are several synthetic routes for piperazine derivatives. The most common method involves the reaction of diethanolamine with m-chloroaniline . Other methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “1-(3-Methoxyphenyl)piperazin-2-one” has been characterized using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations performed using the DFT method and the B3LYP functional and the 6–311++G (d,p) basis set have shown high agreement with experimental results .Chemical Reactions Analysis
The chemical reactions involving “1-(3-Methoxyphenyl)piperazin-2-one” primarily include the formation of protected piperazines through the reaction of (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Methoxyphenyl)piperazin-2-one” include a molecular formula of C11H14N2O2 and a molecular weight of 206.24 . The compound has been characterized using various spectroscopic techniques .科学研究应用
化学分析
哌嗪类化合物,包括1-(3-甲氧基苯基)哌嗪-2-酮,是重要的一类化学化合物,通常在查获的材料中进行分析 . 它们使用各种光谱技术进行表征,例如XRD、FT-IR、FT-Ra和NMR . 理论计算通常使用DFT方法,采用B3LYP泛函和6–311++G (d,p)基组进行 .
电子性质
1-(3-甲氧基苯基)哌嗪-2-酮的电子性质已被广泛研究。 HOMO–LUMO能隙计算为5.19 eV,表明其反应活性低,并倾向于稳定 . 还研究了其他电子性质,例如MEP、Fukuki函数和电荷分析 .
非线性光学性质
发现1-(3-甲氧基苯基)哌嗪-2-酮具有非常好的非线性光学性质。 第一超极化率值计算为25倍(9.27×10 –30 esu),大于用于比较的尿素 .
热力学性质
1-(3-甲氧基苯基)哌嗪-2-酮的热力学性质,如热容、熵、焓变和吉布斯自由能,已得到研究。 这些值随温度变化而变化,表明该结构的热力学体系发生了变化 .
生物活性
已进行抗菌活性研究以评估1-(3-甲氧基苯基)哌嗪-2-酮的生物活性。 实验结果得到了分子对接研究的支持,并研究了该复合物的毒理学和理化性质 .
药物发现
哌嗪类化合物是新药研发中最重要的化学化合物类别之一。 哌嗪骨架作为一种特权结构被认为是不同治疗性药物设计的核心 .
作用机制
Target of Action
The primary target of 1-(3-Methoxyphenyl)piperazin-2-one is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
1-(3-Methoxyphenyl)piperazin-2-one has been found in vitro to inhibit the reuptake and induce the release of the monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines . 1-(3-methoxyphenyl)piperazin-2-one is much less potent and is thought to have relatively insignificant abuse potential .
Biochemical Pathways
The biochemical pathways affected by 1-(3-Methoxyphenyl)piperazin-2-one are primarily those involving the monoamine neurotransmitters . By inhibiting the reuptake and inducing the release of these neurotransmitters, 1-(3-Methoxyphenyl)piperazin-2-one can influence various neurological conditions .
Pharmacokinetics
The pharmacokinetics of 1-(3-Methoxyphenyl)piperazin-2-one involve hepatic metabolism and renal excretion . The compound demonstrates rapid absorption after administration, high clearance value, short terminal half-life, very high volume of distribution and incomplete bioavailability .
Result of Action
The molecular and cellular effects of 1-(3-Methoxyphenyl)piperazin-2-one’s action primarily involve changes in neurotransmitter levels. By inhibiting the reuptake and inducing the release of monoamine neurotransmitters, 1-(3-Methoxyphenyl)piperazin-2-one can alter neural signaling and potentially influence various neurological conditions .
安全和危害
The safety data sheet for “1-(3-Methoxyphenyl)piperazin-2-one” indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to use this compound only for laboratory purposes and not for food, drug, pesticide, or biocidal product use .
未来方向
The future directions for “1-(3-Methoxyphenyl)piperazin-2-one” could involve further exploration of its biological activity. For instance, antimicrobial activity studies have been carried out to evaluate the biological activity of synthesized piperazine derivatives . Additionally, the compound’s electronic, nonlinear optical, and thermodynamic properties could be further investigated .
生化分析
Biochemical Properties
1-(3-Methoxyphenyl)piperazin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. Notably, it has been observed to inhibit acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine . This inhibition can lead to increased levels of acetylcholine, which is crucial for neurotransmission. Additionally, 1-(3-Methoxyphenyl)piperazin-2-one interacts with alpha1-adrenergic receptors, which are involved in the regulation of vascular tone and blood pressure . These interactions highlight the compound’s potential in modulating neurotransmitter levels and vascular functions.
Cellular Effects
1-(3-Methoxyphenyl)piperazin-2-one exerts various effects on different cell types and cellular processes. In neuronal cells, it has been shown to enhance acetylcholine levels by inhibiting acetylcholinesterase, thereby improving cholinergic transmission . This can lead to enhanced cognitive functions and memory. In vascular smooth muscle cells, the compound’s interaction with alpha1-adrenergic receptors results in vasodilation, which can lower blood pressure . Furthermore, 1-(3-Methoxyphenyl)piperazin-2-one influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its diverse cellular effects.
Molecular Mechanism
The molecular mechanism of 1-(3-Methoxyphenyl)piperazin-2-one involves its binding interactions with specific biomolecules. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This results in increased acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. Additionally, 1-(3-Methoxyphenyl)piperazin-2-one acts as an antagonist at alpha1-adrenergic receptors, blocking the binding of endogenous catecholamines and leading to vasodilation . These molecular interactions underpin the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Methoxyphenyl)piperazin-2-one have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to 1-(3-Methoxyphenyl)piperazin-2-one can lead to sustained inhibition of acetylcholinesterase and prolonged vasodilation . These temporal effects highlight the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-(3-Methoxyphenyl)piperazin-2-one vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase and induces vasodilation without significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and central nervous system depression have been observed . These findings underscore the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
1-(3-Methoxyphenyl)piperazin-2-one is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with different enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism and its effects on metabolic pathways are crucial for understanding its pharmacokinetics and pharmacodynamics.
Transport and Distribution
Within cells and tissues, 1-(3-Methoxyphenyl)piperazin-2-one is transported and distributed through specific transporters and binding proteins . The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach its target sites. Additionally, binding proteins can modulate its localization and accumulation within different cellular compartments, influencing its overall activity and function.
Subcellular Localization
1-(3-Methoxyphenyl)piperazin-2-one exhibits specific subcellular localization patterns that affect its activity and function. The compound is predominantly localized in the cytoplasm and can be directed to specific organelles through targeting signals and post-translational modifications . This subcellular localization is essential for its interactions with enzymes and receptors, determining its biochemical and cellular effects.
属性
IUPAC Name |
1-(3-methoxyphenyl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-10-4-2-3-9(7-10)13-6-5-12-8-11(13)14/h2-4,7,12H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEDGEVVWJYROP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCNCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572412 | |
| Record name | 1-(3-Methoxyphenyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215649-80-2 | |
| Record name | 1-(3-Methoxyphenyl)-2-piperazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=215649-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Methoxyphenyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(thiophen-3-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1368826.png)
